![molecular formula C15H15NO3S B172649 N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide CAS No. 14674-38-5](/img/structure/B172649.png)
N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide
Overview
Description
N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a methoxyphenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in synthetic chemistry.
- Antimicrobial Properties : N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide has shown significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) data for selected pathogens are summarized below:
Pathogen | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.10–0.15 | 0.15–0.20 |
Escherichia coli | 0.15–0.30 | 0.20–0.30 |
Pseudomonas aeruginosa | 0.20–0.25 | 0.25–0.30 |
Bacillus cereus | 0.05–0.10 | 0.10–0.15 |
These results indicate that the compound is particularly effective against MRSA and Bacillus cereus, suggesting its potential as a therapeutic agent for resistant bacterial infections.
Medicinal Chemistry
- Potential Therapeutic Applications : The compound is being explored for its anticancer properties, with studies indicating that it may induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The IC50 values reported for these cell lines are below 10 µg/mL, highlighting its strong cytotoxic effects .
Industrial Applications
Beyond laboratory research, this compound is utilized in the production of specialty chemicals and materials due to its unique properties. Its role in synthesizing dyes and pigments further emphasizes its industrial relevance.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methoxyphenyl)methylidene]dibenzo[b,d]furan-3-amine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both methoxy and sulfonamide groups
Biological Activity
N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features both a methoxy group and a sulfonamide moiety, contributing to its unique chemical behavior. Its structural formula is represented as follows:
This structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Data
The antimicrobial efficacy of the compound can be summarized in the following table:
Pathogen | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.10–0.15 | 0.15–0.20 |
Escherichia coli | 0.15–0.30 | 0.20–0.30 |
Pseudomonas aeruginosa | 0.20–0.25 | 0.25–0.30 |
Bacillus cereus | 0.05–0.10 | 0.10–0.15 |
These results indicate that the compound is particularly effective against MRSA and Bacillus cereus, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been studied for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various mechanisms.
Cytotoxicity Assays
The cytotoxic effects were evaluated using different cancer cell lines, with results summarized as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HCT-116 | 36 |
HeLa | 34 |
MCF-7 | 40 |
The IC50 values indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, suggesting it may be a viable candidate for further development as an anticancer agent .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction : It appears to activate caspases, leading to programmed cell death in cancer cells.
- Biofilm Disruption : The compound has shown potential in inhibiting biofilm formation by pathogenic bacteria, which is crucial for their virulence .
Case Studies and Research Findings
- Antimicrobial Efficacy Against Resistant Strains : In a study comparing several compounds, this compound demonstrated superior activity against MRSA compared to standard antibiotics like ampicillin .
- Anticancer Activity Evaluation : A recent study highlighted the compound's ability to reduce cell viability in various cancer lines significantly, with observed morphological changes consistent with apoptosis .
- Biofilm Formation Inhibition : The compound was effective in reducing biofilm formation by clinical strains of staphylococci, indicating its potential application in treating biofilm-associated infections .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFPHUIOZBSQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354222 | |
Record name | N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14674-38-5 | |
Record name | N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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